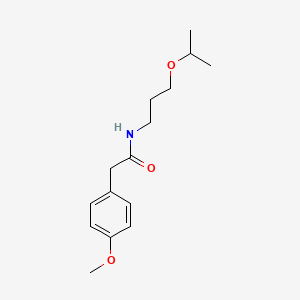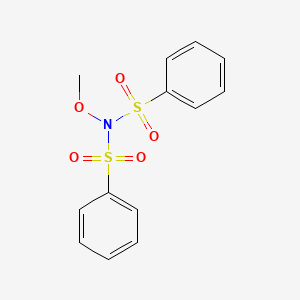![molecular formula C19H22O4 B4893468 3-[4-(2-ethoxyphenoxy)butoxy]benzaldehyde](/img/structure/B4893468.png)
3-[4-(2-ethoxyphenoxy)butoxy]benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(2-ethoxyphenoxy)butoxy]benzaldehyde is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as EGB or EGB 761. It is a synthetic derivative of the Ginkgo biloba plant, which has been used in traditional medicine for centuries. EGB 761 has been studied extensively for its potential health benefits, particularly in the treatment of neurological disorders.
Wirkmechanismus
The mechanism of action of EGB 761 is not fully understood, but it is thought to work by increasing blood flow to the brain, reducing inflammation, and protecting neurons from damage. It has also been shown to inhibit the activity of certain enzymes that contribute to the development of neurological disorders.
Biochemical and Physiological Effects:
EGB 761 has been shown to have a range of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, reduce the production of reactive oxygen species, and improve mitochondrial function. It has also been shown to reduce the levels of pro-inflammatory cytokines, which contribute to the development of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using EGB 761 in laboratory experiments is its high purity and consistent quality. This allows for more accurate and reliable results. However, one limitation of using EGB 761 is that it is a synthetic compound and may not fully replicate the effects of the natural plant extract.
Zukünftige Richtungen
There are several potential future directions for research on EGB 761. One area of interest is its potential use in the treatment of age-related cognitive decline. Another area of interest is its potential use in the treatment of traumatic brain injury. Further research is needed to fully understand the mechanism of action of EGB 761 and its potential therapeutic applications.
Conclusion:
In conclusion, EGB 761 is a synthetic derivative of the Ginkgo biloba plant that has gained significant attention in scientific research. It has been shown to have neuroprotective, anti-inflammatory, and antioxidant properties, making it a potential treatment for a range of neurological disorders. While there are limitations to using EGB 761 in laboratory experiments, it remains a promising compound for future research.
Synthesemethoden
The synthesis of EGB 761 involves the reaction of 3-bromobenzaldehyde with 4-(2-ethoxyphenoxy)butyl magnesium bromide, followed by oxidation with chromium trioxide. This method yields a high purity of EGB 761 and has been widely used in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
EGB 761 has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective, anti-inflammatory, and antioxidant properties. These properties make it a potential treatment for a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and stroke.
Eigenschaften
IUPAC Name |
3-[4-(2-ethoxyphenoxy)butoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O4/c1-2-21-18-10-3-4-11-19(18)23-13-6-5-12-22-17-9-7-8-16(14-17)15-20/h3-4,7-11,14-15H,2,5-6,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCJJHGLMEICTIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCCCOC2=CC=CC(=C2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(2-Ethoxyphenoxy)butoxy]benzaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B4893385.png)
![2-chloro-N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B4893392.png)
![4-[1-(hydroxymethyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl]benzoic acid](/img/structure/B4893398.png)
![5-{[3-(3,4-dihydro-2(1H)-isoquinolinyl)-1-piperidinyl]methyl}-2-methoxyphenol](/img/structure/B4893409.png)
![N-[(allylamino)carbonothioyl]-2-thiophenecarboxamide](/img/structure/B4893410.png)

![4-[4,5-bis(3,4-dihydro-1(2H)-quinolinylmethyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B4893428.png)

![isopropyl 2-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B4893443.png)
![3-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-1H-indole](/img/structure/B4893450.png)

![3-{1-[(5-chloro-2-thienyl)sulfonyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B4893461.png)
![4-[4-(3-bromophenoxy)-2-butyn-1-yl]morpholine](/img/structure/B4893462.png)
![1-[4-(2-tert-butyl-5-methylphenoxy)butyl]-4-methylpiperazine](/img/structure/B4893472.png)